molecular formula C10H7ClN2O B6229806 4-(4-chlorobenzoyl)-1H-imidazole CAS No. 91874-84-9

4-(4-chlorobenzoyl)-1H-imidazole

Cat. No. B6229806
CAS RN: 91874-84-9
M. Wt: 206.6
InChI Key:
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Description

“4-Chlorobenzoyl chloride” is an acyl chloride . It reacts with 2-amino-2-seleno-5,5-dimethyl-1,3,2-dioxaphosphorinane to yield the respective N-acyl selenophosphoramides . It’s used as a promoter in the synthesis of α-aminonitriles and as a derivatization agent and self-assembling dipole molecule to improve hole injection in conjugated polymers .


Synthesis Analysis

“4-Chlorobenzoic acid” is prepared by oxidation of 4-chlorotoluene . A method for producing m-chlorobenzoyl chloride involves using m-nitrotoluene as raw material, pyridine, pyridinium salt, pyridine derivative containing halogen and fat groups on a ring, salt thereof and N, N-dimethylformamide and salt thereof are used as catalysts .


Molecular Structure Analysis

The molecular formula of “4-Chlorobenzoyl chloride” is C7H4Cl2O . The molecular weight is 175.01 . The SMILES string representation is ClC(=O)c1ccc(Cl)cc1 .


Chemical Reactions Analysis

“4-Chlorobenzoyl chloride” may be used in the following studies: Acylation of benzene using different solid acid catalysts such as dodecatungstophosphoric acid (DTPA), DTPA/K-10 clay, K-10, Amberlite, Amberlyst-15, Indion-130, Filtrol-24 clay and sulfated zirconia .


Physical And Chemical Properties Analysis

“4-Chlorobenzoyl chloride” is a liquid with a density of 1.365 g/mL at 20 °C . It has a boiling point of 102-104 °C/11 mmHg and a melting point of 11-14 °C .

Mechanism of Action

Target of Action

The primary target of 4-(4-chlorobenzoyl)-1H-imidazole is the enzyme 4-chlorobenzoyl CoA ligase . This enzyme is found in various organisms, including Alcaligenes sp. AL3007 . The role of this enzyme is to catalyze the ligation of 4-chlorobenzoate to coenzyme A, a crucial step in the metabolism of certain halobenzoates .

Mode of Action

It is known that the compound interacts with its target enzyme, 4-chlorobenzoyl coa ligase, possibly inhibiting its function . This interaction could lead to changes in the metabolic pathways involving 4-chlorobenzoate.

Biochemical Pathways

The biochemical pathway primarily affected by 4-(4-chlorobenzoyl)-1H-imidazole is the 4-chlorobenzoate degradation pathway . In this pathway, 4-chlorobenzoate is first ligated to coenzyme A by the action of 4-chlorobenzoyl CoA ligase. The resulting 4-chlorobenzoyl CoA is then further metabolized by other enzymes . By interacting with 4-chlorobenzoyl CoA ligase, 4-(4-chlorobenzoyl)-1H-imidazole could potentially disrupt this pathway, affecting the downstream effects.

Pharmacokinetics

Related compounds such as 4-chlorobenzoic acid are known to be soluble in some organic solvents and in aqueous base . This suggests that 4-(4-chlorobenzoyl)-1H-imidazole might also have good solubility, which could impact its bioavailability.

Result of Action

The molecular and cellular effects of 4-(4-chlorobenzoyl)-1H-imidazole’s action would likely be related to its impact on the 4-chlorobenzoate degradation pathway. By inhibiting 4-chlorobenzoyl CoA ligase, the compound could disrupt the metabolism of 4-chlorobenzoate, potentially leading to an accumulation of 4-chlorobenzoate or a deficiency of downstream metabolites .

Action Environment

The action, efficacy, and stability of 4-(4-chlorobenzoyl)-1H-imidazole could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s solubility and stability, as well as the activity of its target enzyme . Additionally, the presence of other substances in the environment could potentially interact with the compound, affecting its action .

Safety and Hazards

“4-Chlorobenzoyl chloride” is harmful if swallowed, in contact with skin or if inhaled . It may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . It should be stored in a well-ventilated area and the container should be kept tightly closed .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-chlorobenzoyl)-1H-imidazole involves the reaction of 4-chlorobenzoyl chloride with imidazole in the presence of a base.", "Starting Materials": [ "4-chlorobenzoic acid", "thionyl chloride", "imidazole", "base (e.g. triethylamine)" ], "Reaction": [ "Convert 4-chlorobenzoic acid to 4-chlorobenzoyl chloride using thionyl chloride", "Add imidazole to the reaction mixture in the presence of a base", "Stir the reaction mixture at room temperature for several hours", "Extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] }

CAS RN

91874-84-9

Product Name

4-(4-chlorobenzoyl)-1H-imidazole

Molecular Formula

C10H7ClN2O

Molecular Weight

206.6

Purity

0

Origin of Product

United States

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